molecular formula C6H9NO3 B057602 Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 35309-35-4

Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B057602
Key on ui cas rn: 35309-35-4
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08741934B2

Procedure details

To a solution of 2-methylene-succinic acid dimethyl ester (158 g, 1 mol, 1 eq) in MeOH (150-160 mL) was added dropwise anhydrous liquid ammonia (17 g, 1 mol, 1 eq). The mixture was stirred at room temperature for 1.5-2 h, keeping the outlet of the flask connected with a small mercury trap (1-2 cm Hg), and left to stand overnight. Most part of MeOH was evaporated on a water bath and then residual MeOH was evaporated in vacuo until the mixture transformed into a semisolid mass. This mass was distilled in vacuo. Starting compound was distilled (bp 60-70° C. at 1 mm Hg) followed by distillation of title compound (bp 140-150° C. at ˜1 mm Hg) as colorless liquid, which crystallized very fast (72 g, 0.5 mol, 50%).
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
155 (± 5) mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4](=[CH2:10])[CH2:5][C:6](OC)=[O:7].[NH3:12]>CO>[O:7]=[C:6]1[NH:12][CH2:10][CH:4]([C:3]([O:2][CH3:1])=[O:11])[CH2:5]1

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
COC(C(CC(=O)OC)=C)=O
Name
Quantity
17 g
Type
reactant
Smiles
N
Name
Quantity
155 (± 5) mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5-2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
connected with a small mercury trap
WAIT
Type
WAIT
Details
(1-2 cm Hg), and left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Most part of MeOH was evaporated on a water bath
CUSTOM
Type
CUSTOM
Details
residual MeOH was evaporated in vacuo until the mixture
DISTILLATION
Type
DISTILLATION
Details
This mass was distilled in vacuo
DISTILLATION
Type
DISTILLATION
Details
Starting compound was distilled (bp 60-70° C. at 1 mm Hg)
DISTILLATION
Type
DISTILLATION
Details
followed by distillation of title compound (bp 140-150° C. at ˜1 mm Hg) as colorless liquid, which
CUSTOM
Type
CUSTOM
Details
crystallized very fast (72 g, 0.5 mol, 50%)

Outcomes

Product
Details
Reaction Time
1.75 (± 0.25) h
Name
Type
Smiles
O=C1CC(CN1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.